3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride
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Overview
Description
3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, pyrrolidine can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in drug discovery.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole have similar chemical properties and applications.
Uniqueness
3-(Pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to the combination of the pyrrolidine and pyrazole rings, which can provide a distinct pharmacological profile and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZJKQCMHPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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